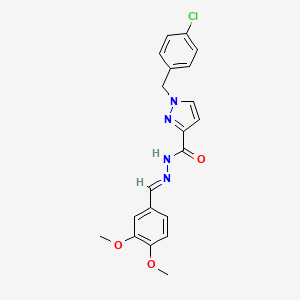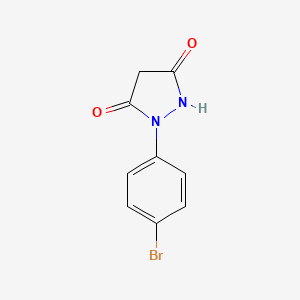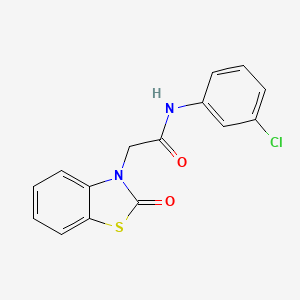
1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide, typically involves the cyclocondensation of hydrazides with appropriate aldehydes or ketones. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by various spectroscopic methods, including FT-IR, NMR, and ESI-MS, alongside single-crystal X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through single-crystal X-ray diffraction. The structure elucidation allows for the determination of the compound's configuration, bond lengths, angles, and overall conformation. For example, the study by Karrouchi et al. (2021) used X-ray diffraction to confirm the (E)-configuration of the hydrazonoic group in E-MBPC, which is a compound structurally similar to 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide.
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These compounds may exhibit nucleophilic and electrophilic sites, facilitating reactions with other chemical entities. The nucleophilic sites are often located on the oxygen and nitrogen atoms, while electrophilic sites can be found on the hydrazone bonds. The stability and reactivity of these compounds can be analyzed through NBO calculations and frontier orbital studies, as demonstrated in the synthesis and analysis of E-MBPC (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of 1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide can be inferred from studies on similar compounds. These properties include solubility, melting point, and crystalline structure. The solvation energy and dipole moment in different media can provide insights into the compound's solubility and interaction with solvents, as seen in the study of E-MBPC (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be assessed through theoretical calculations and experimental data. For pyrazole derivatives, NBO analysis helps understand the stability arising from hyper-conjugative interactions and charge delocalization. The mapping of MEP surfaces can reveal nucleophilic and electrophilic sites, providing insights into potential chemical reactions and interactions (Karrouchi et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including those similar to "1-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide," involves various spectroscopic techniques for characterization. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction. Theoretical structures were optimized using hybrid B3LYP/6-311++G** calculations, highlighting the importance of dipole moments and solvation energy in understanding the compound's behavior in solution. Additionally, molecular docking studies suggested potential anti-diabetic properties (Karrouchi et al., 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies play a crucial role in identifying potential biological activities of compounds. For instance, docking results for certain pyrazole derivatives indicated their potential as anti-diabetic agents by revealing how these compounds could be designed to inhibit specific proteins involved in diabetes. Such studies are pivotal in drug discovery, offering insights into the molecular interactions between compounds and biological targets (Karrouchi et al., 2021).
Antioxidant and Antitumor Activities
Compounds derived from carbohydrazide have been investigated for their antioxidant and antitumor activities. For instance, certain aromatic C-nucleoside derivatives demonstrated potent antioxidant and antitumor activities, highlighting the potential therapeutic applications of these compounds in managing oxidative stress and cancer (El Sadek et al., 2014).
Corrosion Inhibition
Pyrazole derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is critical in industrial settings where metal corrosion can lead to significant material and financial losses. The efficacy of these compounds as corrosion inhibitors underscores the versatility of pyrazole derivatives in both biological and industrial applications (Paul et al., 2020).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-18-8-5-15(11-19(18)28-2)12-22-23-20(26)17-9-10-25(24-17)13-14-3-6-16(21)7-4-14/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRXOBLGCOCHB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)


![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)